molecular formula C15H19N5O3S B2651237 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034418-12-5

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2651237
CAS RN: 2034418-12-5
M. Wt: 349.41
InChI Key: DZZFNZNSBZILJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene. Further, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds .


Molecular Structure Analysis

Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations . For example, the study of a nitro-furan compound provides insights into intermolecular interactions and solid-state packing.


Chemical Reactions Analysis

The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo[b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds, such as those involving furan-2,5-diylbis(diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .

Antimicrobial Drugs

Furan-containing compounds are powerful tools in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Synthesis of Functionalized β-lactams

The compound’s structural features facilitate its involvement in chemical reactions like the Diels-Alder cycloaddition. Functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .

Visualization and Study of Angiotensin II, AT1 Receptors

This advancement allows for the visualization and study of angiotensin II, AT1 receptors, offering insights into cardiovascular diseases and potential therapeutic targets.

Combatting Drug Resistance

The rise in drug resistance to clinically utilized anti-infectives has evidenced an urgent need to find new antimicrobial compounds with distinct mechanisms of action . Furan-containing compounds, including the compound , are being explored for this purpose .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-11-15(13-5-4-8-23-13)12(2)20(18-11)7-6-17-24(21,22)14-9-19(3)10-16-14/h4-5,8-10,17H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZFNZNSBZILJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CN(C=N2)C)C)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

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